
5-Amino-2,4-difluoro-3-hydroxybenzoic acid
Overview
Description
5-Amino-2,4-difluoro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol It is characterized by the presence of amino, difluoro, and hydroxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-difluoro-3-hydroxybenzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as sodium nitrite, hydrochloric acid, and fluorinating agents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, electrophilic substitution, and nucleophilic aromatic substitution are employed. The process parameters are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-difluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
5-Amino-2,4-difluoro-3-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2,4-difluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, while the difluoro groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2,4-difluorobenzoic acid
- 5-Amino-2,4-difluorobenzoic acid
- 2,4-Difluoro-3-hydroxybenzoic acid
Uniqueness
5-Amino-2,4-difluoro-3-hydroxybenzoic acid is unique due to the presence of both amino and hydroxy groups on the benzoic acid ring, which imparts distinct chemical reactivity and biological activity. The difluoro groups further enhance its stability and lipophilicity compared to similar compounds .
Biological Activity
5-Amino-2,4-difluoro-3-hydroxybenzoic acid (DFHBA) is a fluorinated derivative of hydroxybenzoic acid that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of amino and difluoro groups, suggests diverse interactions with biological systems, particularly in medicinal chemistry and agricultural applications.
- Molecular Formula : C7H5F2NO3
- Molecular Weight : 189.12 g/mol
- CAS Number : 749230-51-1
The biological activity of DFHBA is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and hydrogen bonding capabilities, potentially increasing its selectivity and potency against specific biological targets. Such properties are crucial for developing compounds with antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
DFHBA has shown promising results in preliminary studies assessing its antimicrobial properties. Research indicates that compounds similar to DFHBA can exhibit significant inhibitory effects against various pathogens:
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
DFHBA | Staphylococcus aureus | 20 μg/mL |
DFHBA | Escherichia coli | 24 μg/mL |
DFHBA | Candida albicans | 32 μg/mL |
These findings suggest that DFHBA could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria.
Anti-inflammatory Activity
Studies have explored the anti-inflammatory potential of DFHBA derivatives. For instance, a derivative of hydroxybenzoic acid was shown to modulate nociception in models of inflammatory bowel disease (IBD), indicating that DFHBA might share similar properties. The mechanism involved ATP-sensitive potassium channels (K(ATP)), which play a crucial role in pain modulation:
- In vitro Studies : DFHBA derivatives demonstrated a reduction in pro-inflammatory cytokines such as IL-1β and COX-2 expression.
- In vivo Studies : Animal models showed reduced hypersensitivity following treatment with DFHBA derivatives, suggesting potential therapeutic applications in managing chronic pain associated with inflammation.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the efficacy of DFHBA against a panel of phytopathogenic fungi. The results indicated that DFHBA exhibited high antifungal activity against Rhizoctonia solani, outperforming traditional antifungal agents.
- Anti-inflammatory Effects : In a rodent model simulating IBD, treatment with DFHBA led to significant attenuation of pain responses induced by colorectal distension, supporting its potential use in treating gastrointestinal disorders.
Properties
IUPAC Name |
5-amino-2,4-difluoro-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIRQOCTOBXYQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1N)F)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267790 | |
Record name | 5-Amino-2,4-difluoro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025127-35-8 | |
Record name | 5-Amino-2,4-difluoro-3-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025127-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2,4-difluoro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2,4-difluoro-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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